2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It may be explored for its potential use in the synthesis of novel materials with unique properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for its potential as an antibacterial or antifungal agent.
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine
Therapeutic Agents: The compound may be studied for its potential use in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
Agriculture: It may be used in the development of new agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: The compound may be used as an intermediate in the synthesis of other pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the aromatic and acetamide groups may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, are well-known for their antifungal properties.
Thioether Compounds: Similar compounds with thioether linkages, such as thioacetamide, are used in various chemical applications.
Uniqueness
The uniqueness of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C24H21ClN4OS |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-20(25)13-8-14-21(17)26-23(30)16-31-24-28-27-22(15-18-9-4-2-5-10-18)29(24)19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H,26,30) |
InChI Key |
IMSBFEXSCLLRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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